An In-depth Technical Guide to 4-Butylaniline: Physical and Chemical Properties
An In-depth Technical Guide to 4-Butylaniline: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-butylaniline (CAS No. 104-13-2). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics, handling, and potential applications of this compound.
Core Properties of 4-Butylaniline
4-Butylaniline, also known as p-butylaniline or 4-butylbenzenamine, is an organic compound with the chemical formula C₁₀H₁₅N.[1][2] It is characterized as a clear to pale yellow or orange liquid with a faint amine or ethereal odor.[3][4] This compound serves as a crucial intermediate in various chemical syntheses, including the production of dyes, pharmaceuticals, and advanced materials like liquid crystals.[1][5]
Physicochemical Data
The fundamental physical and chemical properties of 4-butylaniline are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N | [3] |
| Molecular Weight | 149.23 g/mol | [2][3][6] |
| CAS Number | 104-13-2 | [3] |
| EINECS Number | 203-177-4 | [2][3] |
| Melting Point | -14 °C | [3][4][7] |
| Boiling Point | 133-134 °C at 14 mmHg242 °C (at standard pressure) | [2][3][4] |
| Density | 0.945 g/mL at 25 °C | [2][3][7] |
| Flash Point | 215 °F (101.7 °C) | [3] |
| Refractive Index | n20/D 1.535 | [2] |
| Solubility | Insoluble in water | [4] |
| Appearance | Clear to pale yellow/orange liquid | [3][4][8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-butylaniline. While the raw spectra are not provided here, the following table indicates the availability of different types of spectra from various sources.
| Spectrum Type | Available Data Source(s) |
| ¹H NMR | ChemicalBook, PubChem[9][10] |
| ¹³C NMR | ChemicalBook (for derivatives)[11][12][13] |
| Mass Spectrometry (GC-MS) | PubChem, ChemicalBook[9][10] |
| Infrared (IR) Spectroscopy | PubChem, ChemicalBook[9][10] |
| Raman Spectroscopy | PubChem, ChemicalBook[9][10] |
Chemical Properties and Reactivity
4-Butylaniline exhibits chemical reactivity typical of an aromatic amine. The presence of the amine group activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution.[1] Key reactions include:
-
N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.[1]
-
Oxidation: Under specific conditions, the amine group can be oxidized to other functional groups, such as a nitro group.[1]
-
Neutralization: As a base, it neutralizes acids in exothermic reactions to form salts and water.[14]
The compound may be incompatible with strong oxidizing agents, strong acids, acid chlorides, chloroformates, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[14][15][16]
Experimental Protocols
A detailed experimental protocol for the synthesis of 4-butylaniline is described below.
Synthesis of 4-Butylaniline via C-H Amination of Secondary Alcohols
This procedure outlines a method for the C-H amination of secondary alcohols to produce 4-butylaniline.[6]
Materials:
-
Secondary alcohol (e.g., 1-phenylbutanol as a precursor) (0.3 mmol, 1 equivalent)
-
Sodium azide (B81097) (NaN₃) (0.75 mmol, 2.5 equivalents)
-
n-hexane (1.0 mL, 0.3 M)
-
Trifluoroacetic acid (TFA) (5.4 mmol, 18 equivalents) or a mixture of TFA (3.6 mmol, 12 equivalents) and Methanesulfonic acid (MeSO₃H) (1.8 mmol, 6 equivalents)
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
A 20 mL vial equipped with a magnetic stirring bar is charged with the secondary alcohol (1 equivalent), sodium azide (2.5 equivalents), and n-hexane.[6]
-
Trifluoroacetic acid (18 equivalents) or the TFA/MeSO₃H mixture is added to the vial.[6]
-
The vial is sealed and the mixture is stirred under air at 40 °C for 4 hours.[6]
-
Upon completion, the reaction is quenched by the addition of 5 mL of 2 M NaOH solution.[6]
-
The mixture is extracted with ethyl acetate (5 x 2 mL).[6]
-
The combined organic phases are washed with brine and dried over anhydrous Na₂SO₄.[6]
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on a short silica gel column to yield 4-butylaniline.[6]
Visualizations
The following diagrams illustrate key processes and relationships relevant to 4-butylaniline.
Caption: Workflow for the synthesis of 4-butylaniline.
Caption: Safety and handling guidelines for 4-butylaniline.
Safety and Handling
4-Butylaniline is classified as a hazardous chemical and requires careful handling.[15]
Hazard Identification
| Hazard Class | GHS Classification |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[15] |
| Skin Corrosion/Irritation | Category 1B[15] |
| Serious Eye Damage/Irritation | Category 1[15] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[15] |
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[8][15]
-
Causes severe skin burns and eye damage.[15]
-
Harmful to aquatic life with long-lasting effects.[8]
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[15] In case of inadequate ventilation, wear respiratory protection.[8]
-
Handling: Use only outdoors or in a well-ventilated area.[15] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15] Wash hands and any exposed skin thoroughly after handling.[15]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Store in a corrosives area.[15]
First Aid
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15] Immediately call a POISON CENTER or doctor/physician.[15]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[15] Remove and wash contaminated clothing before reuse.[15] Call a physician immediately.[15]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[15] Immediate medical attention is required.[15]
-
Ingestion: If swallowed, seek immediate medical assistance.[15]
Applications
4-Butylaniline is a versatile chemical intermediate with a range of applications in different fields:
-
Organic Synthesis: It serves as a starting material for the synthesis of various other aromatic compounds.[1]
-
Material Science: It is a key component in the creation of advanced materials such as liquid crystals, particularly N-(4-methoxybenzylidene)-4-butylaniline (MBBA), which has applications in electro-optic devices.[1][5]
-
Pharmaceutical Research: It can be used as a building block for the synthesis of new bioactive molecules and potential drug candidates.[1]
-
Analytical Chemistry: Materials modified with 4-butylaniline are used for the detection of trace contaminants.[5]
-
Mammalian Retinoid Cycle Research: 4-Butylaniline has been identified as a mammalian retinoid cycle inhibitor.[2]
The ongoing research into green chemistry approaches for the synthesis of 4-butylaniline aims to make its production more sustainable, efficient, and cost-effective.[5]
References
- 1. Buy 4-Butylaniline | 104-13-2 [smolecule.com]
- 2. 4-ブチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Butylaniline | CAS 104-13-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 4-Butylaniline(104-13-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Butylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. 4-butylaniline [stenutz.eu]
- 8. lobachemie.com [lobachemie.com]
- 9. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Butylaniline(104-13-2) 1H NMR [m.chemicalbook.com]
- 11. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. N-(4-METHOXY-2-HYDROXYBENZYLIDENE)-4-N-BUTYLANILINE(30633-94-4) 1H NMR [m.chemicalbook.com]
- 14. 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
